Pyrazin-2-ylboronic acid Pyrazin-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 762263-64-9
VCID: VC3751174
InChI: InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H
SMILES: B(C1=NC=CN=C1)(O)O
Molecular Formula: C4H5BN2O2
Molecular Weight: 123.91 g/mol

Pyrazin-2-ylboronic acid

CAS No.: 762263-64-9

Cat. No.: VC3751174

Molecular Formula: C4H5BN2O2

Molecular Weight: 123.91 g/mol

* For research use only. Not for human or veterinary use.

Pyrazin-2-ylboronic acid - 762263-64-9

Specification

CAS No. 762263-64-9
Molecular Formula C4H5BN2O2
Molecular Weight 123.91 g/mol
IUPAC Name pyrazin-2-ylboronic acid
Standard InChI InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H
Standard InChI Key CUMQALGFPKMFQO-UHFFFAOYSA-N
SMILES B(C1=NC=CN=C1)(O)O
Canonical SMILES B(C1=NC=CN=C1)(O)O

Introduction

Basic Properties and Identification

Chemical Identity and Structure

Pyrazin-2-ylboronic acid belongs to the class of heteroaryl boronic acids that are widely utilized in organic synthesis. The compound features a six-membered pyrazine ring containing two nitrogen atoms at the 1 and 4 positions, with a boronic acid group (-B(OH)2) attached at the 2-position.

Table 1.1. Chemical Identity Data for Pyrazin-2-ylboronic acid

ParameterValue
Chemical FormulaC4H5BN2O2
Molecular Weight123.91 g/mol
CAS Number762263-64-9
SynonymsPyrazin-2-Yl-Boronic Acid; 2-Pyrazinyl-Boronic Acid; B-2-Pyrazinyl-Boronic Acid
MDL NumberMFCD08703263
PubChem CID18381546
IUPAC Namepyrazin-2-ylboronic acid
Standard InChIInChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H
InChI KeyCUMQALGFPKMFQO-UHFFFAOYSA-N
SMILESB(C1=NC=CN=C1)(O)O

The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the carbon atom at position 2 of the pyrazine ring. The boron atom adopts a trigonal planar geometry with sp² hybridization and possesses a vacant p-orbital perpendicular to this plane, which contributes to its Lewis acidic character .

Physical and Chemical Properties

The physical properties of Pyrazin-2-ylboronic acid are important for understanding its behavior in various chemical processes and handling procedures.

Table 1.2. Physical Properties of Pyrazin-2-ylboronic acid

PropertyValue
Physical StateSolid at room temperature
Melting PointNot well-documented in available literature
Boiling Point329.2±45.0 °C at 760 mmHg
AppearanceSolid (specific characteristics not well-documented)
SolubilityTypical solubility in polar organic solvents (specific data not well-documented)

The compound's chemical behavior is influenced by both the boronic acid functionality, which acts as a Lewis acid, and the electron-deficient pyrazine ring, which contains two nitrogen atoms that can coordinate with metals or other Lewis acids .

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of Pyrazin-2-ylboronic acid typically involves the reaction of pyrazine with boronic acid precursors. The traditional approach follows a metallation-borylation sequence that is common for many heteroaryl boronic acids.

Table 2.1. Traditional Synthetic Route for Pyrazin-2-ylboronic acid

StepReagents/ConditionsProcess
1. Metallationn-BuLi, THF, low temperature (-78°C)Lithiation of pyrazine at the 2-position
2. BorylationB(OR)3 (e.g., trimethyl borate), -78°C to RTFormation of borate ester
3. HydrolysisAqueous acid (e.g., HCl), RTConversion of borate ester to boronic acid
4. IsolationExtraction, crystallizationPurification of the final product

This synthetic route faces challenges due to the instability of the lithiated pyrazine intermediate, which can undergo side reactions, and the potential instability of the final boronic acid product. The presence of nitrogen atoms in the pyrazine ring can coordinate with the boron atom, leading to potential decomposition pathways.

Modern Synthetic Strategies

Recent advancements in the synthesis of heteroaryl boronic acids like Pyrazin-2-ylboronic acid have focused on overcoming stability issues and improving yields. These approaches often involve the synthesis of more stable derivatives that can be converted to the free boronic acid when needed.

Table 2.2. Modern Synthetic Approaches for Pyrazin-2-ylboronic acid and Its Derivatives

ApproachKey FeaturesAdvantages
Pinacol Ester FormationUse of pinacol to form boronic esterIncreased stability, easier purification
Palladium-Catalyzed BorylationDirect borylation using Pd catalysts and bis(pinacolato)diboronMilder conditions, broader substrate scope
Miyaura BorylationPd-catalyzed borylation of pyrazine halidesAvoids unstable organolithium intermediates
Trifluoroborate Salt FormationConversion to potassium trifluoroborateEnhanced stability, crystalline products

These modern approaches provide more stable intermediates or final products, which can be stored and handled more easily, and may be directly used in subsequent reactions like Suzuki-Miyaura coupling without the need to isolate the free boronic acid .

Reactivity Patterns

General Chemical Reactivity

Pyrazin-2-ylboronic acid exhibits reactivity patterns typical of both boronic acids and pyrazine derivatives. The boronic acid group acts as a Lewis acid due to the vacant p-orbital on the boron atom, while the pyrazine ring contributes its own characteristic reactivity.

Table 3.1. General Reactivity Patterns of Pyrazin-2-ylboronic acid

Reaction TypeDescriptionProducts
OxidationReaction with oxidizing agents2-hydroxypyrazine derivatives
TransmetalationReaction with transition metal complexesOrganometallic pyrazine derivatives
CondensationReaction with diolsCyclic boronate esters
Nucleophilic AdditionReaction with carbonyl compoundsα-hydroxy pyrazine derivatives
ProtodeboronationLoss of boronic acid groupPyrazine

A notable challenge with Pyrazin-2-ylboronic acid is its tendency to undergo protodeboronation, where the boronic acid group is replaced by hydrogen, especially under basic or aqueous conditions. This tendency is attributed to the electron-withdrawing nature of the pyrazine ring and potential coordination of the ring nitrogen atoms with the boron center .

Cross-Coupling Applications

The most significant application of Pyrazin-2-ylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the pyrazine ring and various aryl or heteroaryl halides .

Despite its utility, Pyrazin-2-ylboronic acid faces challenges in cross-coupling reactions, similar to other 2-pyridyl boronic acids. This phenomenon, sometimes referred to as "the 2-pyridyl problem," arises from several factors:

  • Instability of the boronic acid due to the electron-withdrawing nature of the pyrazine ring

  • Tendency to undergo protodeboronation under the basic conditions typically used in Suzuki coupling

  • Potential coordination of the nitrogen atoms to the palladium catalyst, which can interfere with the catalytic cycle

Various strategies have been developed to overcome these challenges, including:

  • Use of more stable derivatives like pinacol esters or trifluoroborate salts

  • Modified reaction conditions with specialized ligands and catalysts

  • Addition of copper co-catalysts to facilitate transmetalation

A recent example of successful application includes the palladium-trifluoroacetate-catalyzed carbo-palladation reaction utilizing aryl boronic acids for the synthesis of pyrrolo[1,2-α]pyrazines from N-phenacyl pyrrole-2-carbonitriles .

Applications in Organic Synthesis

Pharmaceutical Applications

Pyrazin-2-ylboronic acid serves as an important building block in the synthesis of pharmaceutically relevant compounds, particularly those containing pyrazine-based biaryl motifs.

Table 4.1. Pharmaceutical Applications of Pyrazin-2-ylboronic acid

Application AreaExamplesSignificance
Antibacterial AgentsPyrazinamide derivativesActive against Mycobacterium tuberculosis
Antitumor CompoundsPyrazine-containing kinase inhibitorsTargeting various cancer pathways
CNS Active CompoundsPyrazine-based neurological agentsModulating neuroreceptor activity
Antiviral AgentsPyrazine nucleoside analogsInterfering with viral replication

The ability to selectively introduce the pyrazine ring into complex molecules through cross-coupling reactions makes Pyrazin-2-ylboronic acid valuable in medicinal chemistry. By coupling this boronic acid with various aryl or heteroaryl halides, chemists can create diverse libraries of compounds for biological screening and drug development.

Materials Science Applications

In materials science, pyrazine-containing compounds synthesized using Pyrazin-2-ylboronic acid can serve as components of various functional materials with specialized properties .

Table 4.2. Materials Science Applications of Pyrazine Derivatives

Material TypeFunction of Pyrazine MoietyApplication Examples
Organic Light-Emitting Diodes (OLEDs)Electron transport, light emissionDisplay technologies, lighting
Organic SemiconductorsElectron acceptance, charge transportElectronic devices, sensors
Coordination PolymersMetal binding, structural rigidityGas storage, catalysis
Liquid CrystalsMolecular ordering, optical propertiesDisplay technologies

The nitrogen atoms in the pyrazine ring can function as coordination sites for metals, making pyrazine-containing biaryls useful as ligands in metal complexes for catalysis, sensing, and other applications .

Comparison with Related Compounds

Structural Analogs

The properties and reactivity of Pyrazin-2-ylboronic acid can be better understood by comparing it with structurally related compounds, particularly other heteroaryl boronic acids.

Table 5.1. Comparison of Pyrazin-2-ylboronic acid with Related Heteroaryl Boronic Acids

CompoundStructural DifferencesComparative StabilityReactivity Differences
Pyridine-2-boronic acidContains one nitrogen in the ring instead of twoSlightly more stableSimilar challenges in cross-coupling
Pyrimidine-2-boronic acidDifferent arrangement of nitrogen atomsSimilar stabilitySimilar reactivity profile
Phenylboronic acidNo nitrogen atoms in the ringMuch more stableLess prone to protodeboronation
Furan-2-boronic acidContains oxygen instead of nitrogenLess stableDifferent electronic properties

Pyridine-2-boronic acid (C5H6BNO2), with a molecular weight of 122.92 g/mol, shares many similarities with Pyrazin-2-ylboronic acid in terms of reactivity challenges. Both compounds face the "2-pyridyl problem" in cross-coupling reactions due to the presence of the nitrogen atom adjacent to the boronic acid group .

Reactivity Comparisons

The reactivity differences between Pyrazin-2-ylboronic acid and related compounds are primarily attributed to electronic and structural factors.

Pyrazin-2-ylboronic acid generally exhibits:

  • Increased susceptibility to protodeboronation compared to phenylboronic acid due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring

  • Similar coordination capabilities to Pyridine-2-boronic acid, but potentially stronger due to the presence of an additional nitrogen atom

  • Different electronic distribution compared to other heterocyclic boronic acids, affecting its behavior in coupling reactions

In applications such as the synthesis of pyrrolo[1,2-α]pyrazines, aryl boronic acids (including Pyrazin-2-ylboronic acid) have shown successful participation in palladium-catalyzed carbo-palladation reactions, demonstrating their synthetic utility despite the inherent challenges .

Hazard TypeClassificationDescription
Acute ToxicityAcute Tox. 4H302: Harmful if swallowed
Skin IrritationSkin Irrit. 2H315: Causes skin irritation
Eye IrritationEye Irrit. 2H319: Causes serious eye irritation
Specific Target Organ ToxicitySTOT SE 3H335: May cause respiratory irritation
Signal WordWarningModerate hazard level

These hazards are typical for many organic compounds and boronic acids, indicating moderate acute toxicity and irritant properties that require appropriate precautions during handling .

Precaution TypeMeasures
Personal Protective Equipment (PPE)Chemical-resistant gloves, safety goggles, lab coat
Engineering ControlsUse in well-ventilated area or fume hood
Storage ConditionsStore in cool, dry place away from incompatible materials
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Emergency ProceduresEye contact: Rinse with water for several minutes
Skin contact: Wash with plenty of soap and water
Ingestion: Seek medical attention
Inhalation: Move to fresh air

Proper disposal of Pyrazin-2-ylboronic acid and related waste should follow local regulations for chemical waste management, typically involving collection by a licensed waste disposal service .

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